(4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene
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Overview
Description
(4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an azido group at the 4th position, a fluoro group at the 6th position, and two methyl groups at the 2nd position, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Azidation: The azido group can be introduced by treating the intermediate compound with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The chromene core can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products
Amines: From the reduction of the azido group.
Quinones: From the oxidation of the chromene core.
Scientific Research Applications
(4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.
Biological Studies: The compound can be used to study the effects of azido and fluoro groups on biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or reactivity.
Mechanism of Action
The mechanism of action of (4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene depends on its specific application. In medicinal chemistry, the azido group can act as a bioorthogonal handle for click chemistry, allowing for the attachment of various biomolecules. The fluoro group can influence the compound’s binding affinity to biological targets by altering its electronic properties.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-azido-6-chloro-2,2-dimethyl-3,4-dihydrochromene: Similar structure but with a chloro group instead of a fluoro group.
(4S)-4-azido-6-bromo-2,2-dimethyl-3,4-dihydrochromene: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially leading to different biological activities and reactivities.
Properties
IUPAC Name |
(4S)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-11(2)6-9(14-15-13)8-5-7(12)3-4-10(8)16-11/h3-5,9H,6H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWWCICBXQASSW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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